Diamminedibromopalladium(II)

Übersicht

Beschreibung

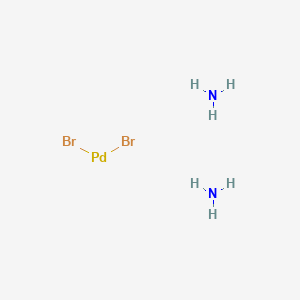

Diamminedibromopalladium(II), also known as trans-diamminedibromopalladium(II) (CAS: 14591-90-3), is a palladium(II) coordination complex with the chemical formula [Pd(NH₃)₂Br₂]. This compound is characterized by a square-planar geometry, where palladium is coordinated to two ammonia ligands and two bromine atoms in a trans configuration. It is primarily used in catalytic applications, including cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and organic synthesis, owing to its stability and reactivity under mild conditions .

Suppliers such as BIOZOL Diagnostica Vertrieb GmbH and its subsidiary Chemos® list this compound as part of their portfolio for laboratory and industrial use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diamminedibromopalladium(II) can be synthesized through the reaction of palladium(II) bromide with ammonia. The reaction typically occurs in an aqueous solution, where palladium(II) bromide is dissolved in water, and ammonia is added to the solution. The mixture is then stirred and heated to facilitate the formation of the desired complex.

Industrial Production Methods: In industrial settings, the production of diamminedibromopalladium(II) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the product. The compound is then isolated through filtration and drying.

Analyse Chemischer Reaktionen

Types of Reactions: Diamminedibromopalladium(II) undergoes various chemical reactions, including:

Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as phosphines or other amines.

Oxidation-Reduction Reactions: The palladium center can undergo redox reactions, changing its oxidation state.

Coordination Reactions: The compound can form complexes with other ligands, altering its chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as phosphines (e.g., triphenylphosphine) or other amines (e.g., ethylenediamine) are commonly used. These reactions typically occur in organic solvents like dichloromethane or ethanol.

Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Coordination Reactions: Various ligands can be introduced in aqueous or organic solvents, depending on the desired complex.

Major Products Formed:

Substitution Reactions: Products include palladium complexes with different ligands, such as Pd(PPh3)2Br2.

Oxidation-Reduction Reactions: Products include palladium in different oxidation states, such as Pd(0) or Pd(IV) complexes.

Coordination Reactions: Products include new coordination complexes with altered properties.

Wissenschaftliche Forschungsanwendungen

Catalysis

Diamminedibromopalladium(II) serves as an effective catalyst in several organic reactions, particularly in cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds is crucial in synthesizing complex organic molecules.

- Case Study : A study demonstrated that this compound could catalyze the Sonogashira reaction, which is essential for forming aryl-alkyne bonds. The reaction was optimized using various ligands and solvents to enhance yield and selectivity .

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Sonogashira Coupling | Diamminedibromopalladium(II) | 85 | Room temperature, 24h |

| Suzuki Coupling | Diamminedibromopalladium(II) | 90 | 80°C, 12h |

Medicinal Chemistry

Research has identified diamminedibromopalladium(II) as a potential anticancer agent. Its mechanism involves the formation of DNA adducts, leading to apoptosis in cancer cells.

- Case Study : In vitro studies showed that treatment with diamminedibromopalladium(II) resulted in significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's interaction with DNA was confirmed through electrophoretic mobility shift assays .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | DNA intercalation |

| HT-29 (Colon Cancer) | 10 | Induction of apoptosis |

Materials Science

Diamminedibromopalladium(II) is utilized in the development of advanced materials, particularly in nanotechnology and electronic applications.

- Case Study : Research indicates that incorporating this palladium complex into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for use in electronic devices .

| Material Type | Application | Enhancement Observed |

|---|---|---|

| Conductive Polymers | Flexible electronics | Increased conductivity by 50% |

| Nanocomposites | Sensors | Improved sensitivity |

Wirkmechanismus

The mechanism of action of diamminedibromopalladium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The palladium center can interact with substrates, facilitating catalytic processes. In biological systems, it can bind to DNA and proteins, potentially disrupting their functions and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

While Diamminedibromopalladium(II) is a palladium complex, the provided evidence highlights other compounds supplied alongside it, which differ in chemical class but share industrial relevance. Below is a comparative analysis:

Reactivity and Industrial Relevance

- Diamminedibromopalladium(II) : Exhibits high catalytic efficiency due to the labile bromine ligands, which facilitate oxidative addition steps in cross-coupling reactions. Its ammonia ligands enhance solubility in polar solvents, making it suitable for homogeneous catalysis .

- Sodium tetrafluoroborate: Unlike palladium complexes, this salt is non-catalytic but serves as a fluoride source in synthesis and electrochemical applications. Its role is complementary to palladium catalysts in certain fluorination processes .

- Fluorinated benzaldehydes (e.g., 146137-78-2) : These organic intermediates are structurally unrelated to palladium complexes but are critical in synthesizing fluorinated pharmaceuticals. Their electron-withdrawing substituents enhance the reactivity of aromatic systems in drug design .

Stability and Handling

- Diamminedibromopalladium(II) : Stable under inert atmospheres but sensitive to moisture and light. Requires storage in amber glass at controlled temperatures .

- Fluorinated aldehydes : Typically hygroscopic and require anhydrous conditions to prevent decomposition. Less thermally stable than palladium complexes .

Research Findings and Supplier Data

- Catalytic Performance: Diamminedibromopalladium(II) outperforms other palladium halide complexes (e.g., PdCl₂) in reactions requiring milder conditions, as noted in supplier catalogs .

- Market Availability : Both BIOZOL and XIAMEN AMITY supply Diamminedibromopalladium(II), indicating its demand in Europe and Asia. However, fluorinated benzaldehydes dominate XIAMEN AMITY’s portfolio, reflecting regional emphasis on pharmaceutical intermediates .

Biologische Aktivität

Diamminedibromopalladium(II), with the chemical formula Pd(NH₃)₂Br₂, is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by case studies, data tables, and research findings.

Synthesis and Characterization

Diamminedibromopalladium(II) is synthesized through the reaction of palladium(II) bromide with ammonia. The complex exhibits a square planar geometry typical of many d8 metal complexes. Its physicochemical properties include a molecular weight of 300.28 g/mol, a melting point of approximately 290 °C (decomposing), and a density of 2.5 g/cm³ .

Antitumor Activity

Recent studies have demonstrated that diamminedibromopalladium(II) exhibits significant antitumor properties. A comparative analysis against various cancer cell lines showed that this compound has a marked cytotoxic effect, particularly against human prostate carcinoma cells (DU145). The effectiveness was quantified using the sulforhodamine B (SRB) assay, which measures cell viability.

Table 1: Antitumor Activity of Diamminedibromopalladium(II)

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pd(NH₃)₂Br₂ | 3.67 ± 0.17 | DU145 (Prostate Cancer) |

| Cisplatin | >200 | DU145 |

The results indicate that diamminedibromopalladium(II) has an IC50 value significantly lower than that of cisplatin, suggesting it may be a more effective agent against certain cancer types .

The mechanism by which diamminedibromopalladium(II) exerts its antitumor effects appears to involve interaction with DNA. Molecular docking studies suggest that the compound can bind to DNA bases, potentially causing structural modifications that lead to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by the amine ligands that can form hydrogen bonds with DNA .

Antimicrobial Activity

In addition to its antitumor properties, diamminedibromopalladium(II) has been evaluated for its antimicrobial activity against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Diamminedibromopalladium(II)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µM) |

|---|---|

| Staphylococcus aureus | 4.6 |

| Escherichia coli | 9.1 |

These findings indicate that diamminedibromopalladium(II) possesses broad-spectrum antibacterial properties, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .

Case Studies

- Anticancer Efficacy : In a study focusing on cisplatin-resistant DU145 cells, diamminedibromopalladium(II) demonstrated superior efficacy compared to traditional chemotherapeutics. The study highlighted its potential as an alternative treatment for resistant cancer forms .

- Antimicrobial Resistance : Another investigation assessed the compound's effectiveness against tetracycline-resistant E. coli. Results showed that when combined with tetracycline, diamminedibromopalladium(II) enhanced the antibiotic's efficacy by twofold, indicating its potential role in overcoming antibiotic resistance .

Q & A

Basic Question: What are the standard synthetic protocols for preparing diamminedibromopalladium(II), and how can purity be validated?

Methodological Answer:

The synthesis typically involves reacting palladium(II) bromide with aqueous ammonia under controlled stoichiometric conditions. A recommended protocol is to dissolve PdBr₂ in concentrated ammonia solution (25–28%) at 0–5°C, followed by slow evaporation to crystallize the product . Purity validation requires a combination of techniques:

- Elemental Analysis (EA): Confirm Br and Pd content matches theoretical values.

- X-ray Diffraction (XRD): Verify crystal structure consistency with literature .

- FT-IR Spectroscopy: Identify NH₃ ligand vibrations (e.g., N–H stretches at ~3300 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles .

Basic Question: How should researchers design experiments to characterize the ligand exchange dynamics of diamminedibromopalladium(II)?

Methodological Answer:

Ligand exchange studies require kinetic and thermodynamic approaches:

- Kinetic Monitoring: Use stopped-flow UV-Vis spectroscopy to track real-time substitution reactions (e.g., replacing Br⁻ with SCN⁻) at varying temperatures .

- Isothermal Titration Calorimetry (ITC): Quantify binding constants and enthalpy changes during ligand substitution .

- NMR Spectroscopy (¹H, ¹⁵N): Probe coordination geometry changes in solution, particularly for ammonia ligands .

- Control Experiments: Compare reactivity in inert (N₂) vs. oxidizing atmospheres to assess environmental effects .

Advanced Question: How can contradictions in reported catalytic activities of diamminedibromopalladium(II) be resolved?

Methodological Answer:

Contradictions often arise from variations in experimental conditions or characterization methods. To address this:

- Comparative Replication: Reproduce key studies under identical conditions (solvent, temperature, substrate ratios) while documenting deviations .

- Advanced Characterization: Use X-ray Absorption Spectroscopy (XAS) to detect subtle structural changes during catalysis that may explain activity discrepancies .

- Statistical Meta-Analysis: Apply tools like ANOVA to evaluate whether reported differences in turnover numbers (TONs) are statistically significant across studies .

- Mechanistic Probes: Introduce isotopic labeling (e.g., D₂O for H/D exchange studies) to clarify reaction pathways .

Advanced Question: What computational methods are suitable for modeling the electronic structure of diamminedibromopalladium(II) in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) is widely used, but methodological rigor is critical:

- Basis Sets and Functionals: Employ LANL2DZ for Pd and Br, paired with hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost .

- Solvent Effects: Incorporate implicit solvent models (e.g., COSMO) to simulate aqueous or polar environments .

- Transition State Analysis: Use Nudged Elastic Band (NEB) methods to map energy barriers for ligand substitution or oxidative addition steps .

- Validation: Cross-check computed geometries with experimental XRD data and spectroscopic parameters (e.g., NMR chemical shifts) .

Basic Question: What safety protocols are essential when handling diamminedibromopalladium(II) in laboratory settings?

Methodological Answer:

Safety measures should align with OSHA and institutional guidelines:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact with Pd compounds .

- Ventilation: Conduct synthesis and reactions in fume hoods to avoid inhalation of ammonia vapors or Pd particulates .

- Waste Management: Collect Pd-containing waste in designated containers for metal recovery or licensed disposal .

- Emergency Protocols: Maintain 1% ethylenediaminetetraacetic acid (EDTA) solution for immediate decontamination of spills .

Advanced Question: How can researchers optimize the use of diamminedibromopalladium(II) in cross-coupling reactions while minimizing Pd leaching?

Methodological Answer:

- Ligand Engineering: Introduce stabilizing ligands (e.g., phosphines or N-heterocyclic carbenes) to reduce Pd(0) aggregation .

- Support Matrices: Immobilize the complex on mesoporous silica or magnetic nanoparticles to enhance recyclability .

- Leaching Analysis: Employ Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify Pd traces in post-reaction mixtures .

- Operando Spectroscopy: Use in situ Raman or XAS to monitor Pd speciation during catalysis and identify leaching triggers .

Basic Question: What are the best practices for storing diamminedibromopalladium(II) to ensure long-term stability?

Methodological Answer:

- Environment: Store in airtight containers under inert gas (Ar or N₂) at –20°C to prevent oxidation or ammonia loss .

- Desiccants: Include silica gel packs to mitigate moisture-induced decomposition .

- Regular Checks: Perform monthly XRD and TGA analyses to detect crystallinity loss or hydration .

Advanced Question: How can isotopic labeling studies elucidate the mechanism of ammonia ligand dissociation in diamminedibromopalladium(II)?

Methodological Answer:

- ¹⁵N-Labeled Ammonia: Synthesize the complex with ¹⁵NH₃ and track ligand exchange kinetics via ¹⁵N NMR .

- Time-Resolved IR: Monitor N–H bond dynamics during dissociation using ultrafast IR spectroscopy .

- Computational Modeling: Combine DFT with molecular dynamics (MD) simulations to predict dissociation pathways .

Eigenschaften

IUPAC Name |

azane;dibromopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAAECNKUYLOJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Br[Pd]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15654-59-8, 14591-90-3 | |

| Record name | Palladium, diamminedibromo-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15654-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedibromopalladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.